molecular formula C12H28Cu4I4N4 B3101818 Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] CAS No. 1401708-91-5

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]

Cat. No.: B3101818
CAS No.: 1401708-91-5
M. Wt: 990.2 g/mol
InChI Key: CRSWMJMJMMUXLX-UHFFFAOYSA-J
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Description

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] (compound formula: C₁₂H₂₈Cu₄I₄N₄; molecular weight: 990.18 g/mol) is a coordination complex featuring four copper(I) ions bridged by iodide ligands and coordinated by two N,N'-dimethylpiperazine (Me₂Pip) molecules . The structure comprises a tetracopper core stabilized by µ-iodide bridges and N,N'-dimethylpiperazine ligands acting as bidentate donors. The compound is reported as a white powder, but critical physicochemical properties such as melting point, solubility, and thermal stability remain uncharacterized .

Properties

IUPAC Name

1,4-dimethylpiperazine;iodocopper
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWMJMJMMUXLX-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cu4I4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] typically involves the reaction of copper(I) iodide with N,N’-dimethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve high yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .

Scientific Research Applications

Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] involves its ability to interact with various molecular targets through its copper(I) centers. These interactions can lead to changes in the electronic properties of the compound, enabling it to act as a catalyst or sensor. The pathways involved in these interactions are often related to the redox properties of the copper centers and the coordination environment provided by the N,N’-dimethylpiperazine ligands .

Comparison with Similar Compounds

Piperazine-Based Ligands

  • N,N'-Dimethylpiperazine (Me₂Pip) : In Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], Me₂Pip acts as a bidentate ligand, coordinating through its two nitrogen atoms. This flexibility allows for a tetracopper cluster with µ-iodide bridges .
  • Piperazine (Pip) and Derivatives : Copper(I) complexes with unsubstituted piperazine (Pip) or N-methylpiperazine (MePip) exhibit distinct stoichiometries. For example, (CuI)₂(TATD) (TATD = 1,3,6,8-tetraazatricyclo[4.4.1.1³,⁸]dodecane) forms binuclear structures due to TATD’s tetradentate nature, contrasting with the tetranuclear core of the target compound .

Non-Piperazine Ligands

  • 2,3-Dimethylpyrazine : Copper(I) chloride complexes with this ligand form coordination polymers (e.g., tetra-µ-chloro-bis(µ₂-2,3-dimethylpyrazine)-tetrakis(acetonitrile-N)tetra-copper(I)), highlighting the role of ligand rigidity in polymer formation .
  • TIPP/TAPP Ligands: Copper(I) complexes with N,N′-bis(3-(2-thenylidene)iminopropyl)piperazine (TIPP) or N,N′-bis(3-(2-thenyl)aminopropyl)piperazine (TAPP) feature mixed N/S donor environments, which enhance redox activity compared to the all-nitrogen coordination in the target compound .

Structural and Physical Properties

Table 1: Comparative Analysis of Copper(I) Coordination Complexes

Compound Ligand Coordination Geometry Molecular Formula Key Properties Reference
Bis(N,N'-dimethylpiperazine)tetra[CuI] N,N'-dimethylpiperazine Tetranuclear cluster C₁₂H₂₈Cu₄I₄N₄ White powder; unknown solubility
(CuI)₂(TATD) TATD Binuclear Cu₂I₂(C₁₀H₂₂N₄) Luminescent; quantum yield = 0.12
[CuCl]₂(2,3-dimethylpyrazine) 2,3-dimethylpyrazine 1D polymer Cu₄Cl₄(C₆H₈N₂)₂ Thermally decomposes to ligand-poor polymer
Cu(I)-TIPP TIPP Mononuclear Cu(C₁₈H₂₄N₆S₂)I N/S coordination; redox-active

Key Observations:

Nuclearity : The target compound’s tetranuclear structure is rare among Cu(I) complexes, which often form binuclear or polymeric architectures .

Ligand Flexibility : Me₂Pip’s flexibility enables µ-iodide bridging, whereas rigid ligands like 2,3-dimethylpyrazine favor polymeric frameworks .

Luminescence : Unlike (CuI)₂(TATD), which exhibits ambient-temperature luminescence, the target compound’s photophysical properties remain unexplored .

Biological Activity

Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] is a copper coordination compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H28_{28}Cu4_4I4_4N4_4
  • Molecular Weight : 990.18 g/mol
  • CAS Number : 1401708-91-5

The compound features a tetra-copper(I) core coordinated with two N,N'-dimethylpiperazine ligands, which may influence its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that copper coordination compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), DNA intercalation, and disruption of cellular processes.

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of several copper complexes, including those similar to Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], using the MTT assay on HepG2 and MCF-7 cell lines. The results are summarized in Table 1:

CompoundCell LineIC50_{50} (µM)
Cu(II)-complex 1HepG213.2 ± 4.6
Cu(II)-complex 2MCF-7<1
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]VariousTBD

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential effectiveness of these compounds in cancer therapy .

Antimicrobial Activity

Copper complexes are also known for their antimicrobial properties. The interaction between copper ions and microbial cells can disrupt membrane integrity and induce oxidative stress.

Case Study: Antimicrobial Testing
In a separate study, the antimicrobial efficacy of copper coordination compounds was assessed against several bacterial strains. The findings are presented in Table 2:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus20
P. aeruginosa18

These results highlight the broad-spectrum antimicrobial potential of copper(I) complexes, including Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] .

The biological activity of Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
  • ROS Generation : Copper ions can catalyze reactions that produce ROS, leading to oxidative damage in cells.
  • Membrane Disruption : Interaction with microbial membranes can compromise their integrity, leading to cell lysis.

Q & A

Q. How should conflicting reports on the compound’s biological activity (e.g., antimicrobial properties) be addressed?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., MIC against E. coli ATCC 25922) with controls for Cu(I) ion leaching. Pair with ICP-MS to quantify intracellular copper uptake. Compare results to structurally characterized analogs to isolate ligand-specific effects .

Q. What conceptual frameworks guide the design of novel Cu(I) complexes inspired by Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide]?

  • Methodological Answer : Apply ligand design principles from coordination chemistry:
  • Hard-Soft Acid-Base (HSAB) theory : Select ligands (e.g., soft N-donors) that stabilize Cu(I).
  • Supramolecular chemistry : Engineer π-π or halogen bonding to enhance emission via aggregation-induced emission (AIE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
Reactant of Route 2
Reactant of Route 2
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]

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